Ethyl4-amino-2-fluorobutanoatehydrochloride
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Overview
Description
Ethyl4-amino-2-fluorobutanoatehydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 and a molecular weight of 185.63 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a butanoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-amino-2-fluorobutanoatehydrochloride typically involves the reaction of ethyl 4-chloro-2-fluorobutanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation, recrystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl4-amino-2-fluorobutanoatehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
Ethyl4-amino-2-fluorobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl4-amino-2-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,4,4-trifluorocrotonate: Similar in structure but contains a trifluoromethyl group instead of a single fluorine atom.
Ethyl 4,4,4-trifluoroacetoacetate: Contains a trifluoromethyl group and is used in similar synthetic applications.
Uniqueness
Ethyl4-amino-2-fluorobutanoatehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl 4-amino-2-fluorobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-2-10-6(9)5(7)3-4-8;/h5H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQDYLASIWRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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